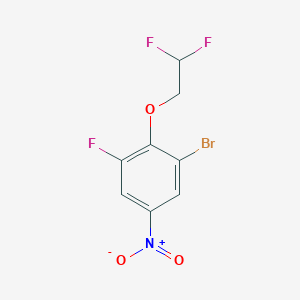

1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene

CAS No.:

Cat. No.: VC13692601

Molecular Formula: C8H5BrF3NO3

Molecular Weight: 300.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF3NO3 |

|---|---|

| Molecular Weight | 300.03 g/mol |

| IUPAC Name | 1-bromo-2-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |

| Standard InChI | InChI=1S/C8H5BrF3NO3/c9-5-1-4(13(14)15)2-6(10)8(5)16-3-7(11)12/h1-2,7H,3H2 |

| Standard InChI Key | UOZWMQCBSOCATF-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Structural Features and Electronic Effects

The benzene ring’s substitution pattern creates significant electronic heterogeneity:

-

Nitro group (-NO₂): A strong electron-withdrawing group that directs electrophilic substitution to meta positions and stabilizes negative charges .

-

Bromine (Br): Moderately deactivating due to its inductive electron-withdrawing effect.

-

Fluorine atoms: The 2,2-difluoroethoxy group (-OCH₂CF₂) and para-fluorine atom introduce steric bulk and further electron withdrawal, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Physical State and Stability

Data from analogous compounds suggest:

-

Appearance: Likely a liquid or low-melting solid at room temperature, similar to 1-bromo-2,3-difluoro-5-nitrobenzene (liquid, density: 1.891 g/cm³) .

-

Thermal Stability: Nitro groups typically confer thermal instability, with decomposition risks above 200°C .

Table 1: Estimated Physicochemical Properties

Synthesis Pathways

Halogenation and Functionalization

The synthesis likely involves sequential aromatic substitution reactions:

-

Nitration: Introduction of the nitro group to a bromo-fluorobenzene precursor under mixed acid conditions (H₂SO₄/HNO₃) .

-

Etherification: Reaction of a bromo-fluoro-nitrobenzene intermediate with 2,2-difluoroethanol in the presence of a base (e.g., K₂CO₃) to form the difluoroethoxy group .

A patent (CN112939818A) details analogous steps for attaching 2,2-difluoroethoxy groups to nitroaromatics, involving:

-

Diazotization of aminobenzene derivatives.

Challenges in Synthesis

-

Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (temperature, catalysts) .

-

Purification: Separation from polyhalogenated byproducts may necessitate column chromatography or recrystallization .

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment | Gloves (nitrile), fume hood use |

| First Aid | Immediate rinsing for eye/skin contact |

| Storage | Cool, dry place away from oxidizers |

Recent Advancements and Research Gaps

Innovations in Synthesis

The CN112939818A patent (2019) demonstrates scalable methods for attaching difluoroethoxy groups to nitroaromatics, though adaptation to this specific compound remains unexplored .

Unresolved Questions

-

Biological Activity: No direct studies on cytotoxicity or therapeutic potential.

-

Environmental Fate: Persistence and degradation pathways of polyhalogenated nitroaromatics require investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume